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Introduction

The ECERIFERUM3 (CER3) gene in Arabidopsis thaliana, also known as WAX2/YRE/FLP1, is

a critical component in the biosynthesis of cuticular wax, the protective lipid layer on the

surface of aerial plant organs.[1][2] Cuticular wax is a primary barrier against uncontrolled

water loss, UV radiation, and pathogen attack. The CER3 protein is integral to the very-long-

chain fatty acid (VLCFA) modification pathway, specifically in alkane formation.[3][4] It interacts

with CER1 to catalyze the conversion of VLC acyl-CoAs into alkanes, which are major

constituents of the epicuticular wax layer in Arabidopsis.[4][5]

Mutations in the CER3 gene lead to a significant reduction in cuticular wax load, resulting in a

characteristic glossy or "eceriferum" (wax-less) phenotype, which is readily identifiable by

bright, dark-green stems compared to the waxy, glaucous appearance of wild-type plants.[6][7]

Due to its role in forming this protective barrier, the study of CER3 is highly relevant to

understanding plant drought tolerance mechanisms. Creating and characterizing CER3

knockout lines provide a valuable model system for investigating the impact of cuticular wax on

plant-water relations and for screening potential compounds that may enhance drought

resistance.

These application notes provide detailed protocols for the generation of CER3 knockout lines

using CRISPR-Cas9 technology, followed by comprehensive characterization through
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phenotypic analysis, chemical profiling of cuticular wax, and physiological assessment of

drought stress tolerance.

Protocol 1: Generation of CER3 Knockout Lines via
CRISPR-Cas9
This protocol outlines the steps for creating stable cer3 knockout mutants in Arabidopsis

thaliana (ecotype Col-0) using an Agrobacterium-mediated floral dip method.
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Phase 1: sgRNA Design & Vector Construction

Phase 2: Plant Transformation

Phase 3: Mutant Screening & Validation

1. Design sgRNAs targeting CER3
(At5g57800)

2. Clone sgRNAs into
Cas9 expression vector

3. Transform vector into
Agrobacterium tumefaciens

5. Floral Dip Transformation
with Agrobacterium

4. Grow Arabidopsis (Col-0)
to flowering stage

6. Harvest T1 Seeds

7. Select T1 transformants
on antibiotic/herbicide media

8. Screen T2 generation for
glossy stem phenotype

9. Genotype T2/T3 plants
(PCR & Sanger Sequencing)

10. Isolate Homozygous
Knockout Lines (T3)

Click to download full resolution via product page

Caption: Workflow for generating CER3 knockout Arabidopsis lines.
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Methodology
sgRNA Design:

Obtain the CER3 (At5g57800) coding sequence from a database like TAIR.

Use a CRISPR design tool (e.g., CRISPR-P 2.0, Benchling) to identify two or more unique

20-nt guide RNA sequences targeting exons in the 5' region of the gene.[8] Prioritize

guides with high predicted on-target efficiency and low off-target scores.

Vector Construction:

Synthesize the selected sgRNA sequences as DNA oligonucleotides.

Clone the annealed oligonucleotides into a plant-compatible CRISPR-Cas9 vector (e.g.,

pHEE401E, pBEE401). These vectors typically contain a plant selection marker (e.g.,

Basta or Hygromycin resistance) and express Cas9 under a strong constitutive promoter

(e.g., 35S).

Verify the final construct by Sanger sequencing.

Agrobacterium Transformation:

Transform the confirmed CRISPR-Cas9 construct into a competent Agrobacterium

tumefaciens strain (e.g., GV3101) via electroporation.

Select transformed Agrobacterium colonies on LB agar plates containing appropriate

antibiotics (for both the vector backbone and the Agrobacterium strain).

Confirm the presence of the construct in Agrobacterium using colony PCR.

Plant Transformation (Floral Dip):

Grow Arabidopsis thaliana (Col-0) plants under long-day conditions (16h light / 8h dark)

until primary inflorescences emerge and flowering begins.

Prepare an Agrobacterium infiltration culture by growing a confirmed colony in liquid LB

medium with antibiotics. Pellet the cells, then resuspend in infiltration medium (e.g., 5%
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sucrose, 0.05% Silwet L-77).

Invert the aerial parts of the flowering Arabidopsis plants into the Agrobacterium

suspension for 30-60 seconds.

Lay the plants on their side in a tray, cover with a plastic dome to maintain humidity for 24

hours, and then return to an upright position.

Selection and Screening of Mutants:

Allow plants to mature and harvest the T1 seeds.

Surface-sterilize T1 seeds and plate them on MS medium containing the appropriate

selection agent (e.g., 10 mg/L Basta).

Transfer resistant T1 seedlings to soil and grow to maturity.

Harvest T2 seeds from individual T1 plants.

Screen the T2 generation for the cer3 knockout phenotype: a glossy, non-glaucous stem

appearance.[7] The segregation ratio will indicate the presence of a mutation.

Isolate genomic DNA from T2 plants exhibiting the phenotype. Use PCR to amplify the

region of the CER3 gene targeted by the sgRNAs.

Analyze the PCR products by Sanger sequencing to identify the specific insertions or

deletions (indels) introduced by the CRISPR-Cas9 system.[9]

Select plants with frameshift mutations and allow them to self-pollinate.

Grow the T3 generation and confirm homozygosity by genotyping. Use these confirmed

homozygous knockout lines for subsequent characterization experiments.

Protocol 2: Cuticular Wax Analysis
This protocol details the extraction and chemical analysis of epicuticular waxes from the stems

of wild-type (WT) and cer3 knockout plants.
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Experimental Workflow

1. Harvest Stems
(WT & cer3 lines)

2. Wax Extraction
(Chloroform Dip)

3. Derivatization
(BSTFA)

4. GC-MS Analysis

5. Data Analysis
(Quantification & Identification)

Click to download full resolution via product page

Caption: Workflow for cuticular wax extraction and analysis.

Methodology
Sample Collection:

Use stems from 4-6 week old, well-watered plants. For each genotype (WT and cer3),

prepare 3-5 biological replicates.

Excise the top 10 cm of the primary inflorescence stem from each plant. Avoid including

siliques or flowers.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.benchchem.com/product/b12401470?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12401470?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wax Extraction:[10][11]

Place the harvested stems into a glass tube containing 10 mL of chloroform. Include an

internal standard (e.g., 10 µg of tetracosane) for quantification.

Gently agitate for 30-60 seconds to dissolve the epicuticular waxes. Avoid prolonged

submersion to prevent extraction of intracellular lipids.

Remove the stems from the chloroform. The surface area of the stems can be calculated

from images for normalization, or wax load can be expressed per stem.

Evaporate the chloroform extract to dryness under a gentle stream of nitrogen gas.

Derivatization:

To analyze fatty acids and alcohols, the dried wax extract must be derivatized to make the

molecules volatile for gas chromatography.

Add 20 µL of pyridine and 20 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the

dried extract.

Incubate at 100°C for 15 minutes to convert hydroxyl and carboxyl groups to their

trimethylsilyl (TMS) ethers and esters.

Evaporate the remaining reagents under nitrogen gas and re-dissolve the derivatized

sample in 100 µL of chloroform.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

Inject 1-2 µL of the derivatized sample into a GC-MS system.

Use a temperature program that effectively separates the different wax components (e.g.,

initial temp 50°C, hold for 2 min, ramp to 200°C at 40°C/min, hold for 1 min, ramp to 320°C

at 3°C/min, hold for 30 min).

Identify individual wax components (alkanes, fatty acids, primary alcohols) by comparing

their mass spectra with a known library (e.g., NIST) and their retention times with

authentic standards.[11]
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Quantify the components by integrating the peak areas relative to the internal standard.

Expected Data
The primary function of CER3 is in the alkane synthesis pathway.[4] Therefore, a significant

reduction in the abundance of alkanes (especially C29 and C31) is expected in cer3 knockout

lines compared to the wild type. There may be a corresponding accumulation of VLCFA

precursors.

Table 1: Comparison of Stem Cuticular Wax Composition in Wild-Type and cer3 Knockout

Lines

Wax
Component
Class

Chain Length
Wild-Type
(µg/dm²)

cer3 Knockout
(µg/dm²)

Percent
Change

Alkanes C29 15.2 ± 1.8 0.8 ± 0.2 -94.7%

C31 8.5 ± 1.1 0.4 ± 0.1 -95.3%

C33 1.6 ± 0.3 < 0.1 > -99%

Primary Alcohols C26 1.1 ± 0.2 1.0 ± 0.3 -9.1%

C28 0.9 ± 0.1 0.8 ± 0.2 -11.1%

Fatty Acids C28 0.5 ± 0.1 2.5 ± 0.4 +400%

C30 0.3 ± 0.1 1.8 ± 0.3 +500%

Total Wax Load 35.8 ± 4.1 10.1 ± 1.5 -71.8%

Note: Data are

hypothetical,

based on

expected

outcomes from

published

literature, and

presented as

mean ± SD.[12]
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Protocol 3: Drought Stress Tolerance Assay
This protocol assesses the physiological response of cer3 knockout lines to drought conditions

by measuring water loss and survival rates.

Methodology
Plant Growth and Acclimation:

Sow seeds of WT and homozygous cer3 knockout lines in individual pots filled with an

identical volume and weight of soil mix.

Grow plants side-by-side in a controlled environment chamber (e.g., 22°C, 16h light/8h

dark, 60% relative humidity) for 3 weeks.[13]

Ensure uniform watering for all plants to maintain soil water content near field capacity.

Imposing Drought Stress:

Initiate the drought treatment by withholding water completely.[13][14]

To monitor the rate of water loss, weigh the pots daily at the same time. The decrease in

weight corresponds to evapotranspiration.

Continue the drought treatment for 10-14 days, or until clear signs of severe wilting are

visible in the more sensitive genotype.

Data Collection and Analysis:

Whole-Plant Water Loss: Calculate the daily water loss as a percentage of the initial total

weight of the pot. Compare the rates between WT and cer3 lines.

Survival Rate: After the drought period, re-water all plants thoroughly and uniformly for 3-5

days.[13]

Assess survival by counting the number of plants that recover and resume growth (show

green, turgid leaves).
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Calculate the survival rate as: (Number of surviving plants / Total number of plants) x 100.

Detached Leaf Water Loss Assay (Optional):

For a more direct measure of cuticular transpiration, excise fully expanded rosette leaves

of similar size from well-watered 4-week-old WT and cer3 plants.

Immediately record the fresh weight (FW) of each leaf.

Place the leaves on a dry benchtop at room temperature and weigh them at regular

intervals (e.g., every 30 minutes) for 3-4 hours.

Calculate the rate of water loss as a percentage of the initial fresh weight.

Expected Data
Due to the compromised cuticular wax barrier, cer3 knockout lines are expected to exhibit a

higher rate of water loss and consequently, a lower survival rate after a period of drought

compared to wild-type plants.

Table 2: Drought Stress Response in Wild-Type and cer3 Knockout Lines

Parameter Wild-Type cer3 Knockout

Rate of Water Loss (% initial

weight/day)
8.5 ± 0.9 14.2 ± 1.5

Survival Rate after 12-day

Drought (%)
85 ± 5 15 ± 7

Detached Leaf Water Loss (%

initial FW after 3h)
12.1 ± 1.3 28.5 ± 2.4

Note: Data are hypothetical

and presented as mean ± SD.
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The CER3 protein functions in the endoplasmic reticulum as part of the terminal steps of wax

biosynthesis, specifically the alkane-forming pathway. It is not a signaling protein in the

traditional sense but a crucial enzyme in a metabolic pathway that produces signaling

molecules (cuticular waxes) that mediate the plant's interaction with its environment.

Alkane-Forming Pathway (in Endoplasmic Reticulum)

Very-Long-Chain
Acyl-CoA (C28-C32)

VLC Aldehyde

 Reduction

CER3

 Catalyzes

CER1

VLC Alkane
(e.g., C29, C31)

 Catalyzes Decarbonylation

Export to
Cuticle Surface

Click to download full resolution via product page

Caption: Role of CER3 and CER1 in the VLC alkane biosynthesis pathway.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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